1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene
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Overview
Description
1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2 It is a derivative of benzene, substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(bromomethyl)-5-fluoro-3-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-bromo-2-(bromomethyl)-5-fluoro-3-aminobenzene.
Oxidation: Formation of 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-(bromomethyl)-benzene: Lacks the fluorine and nitro groups, making it less reactive in certain chemical reactions.
1-bromo-2-(bromomethyl)-4-fluoro-benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-bromo-2-(bromomethyl)-3-nitrobenzene: Similar but without the fluorine atom, leading to different chemical properties.
Uniqueness
1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro and fluorine) and electron-donating (bromomethyl) groups. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1805177-32-5 |
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Molecular Formula |
C7H4Br2FNO2 |
Molecular Weight |
312.9 |
Purity |
95 |
Origin of Product |
United States |
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